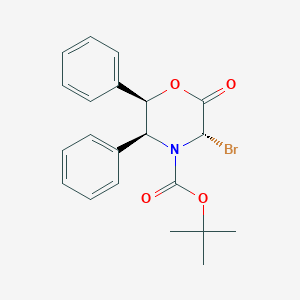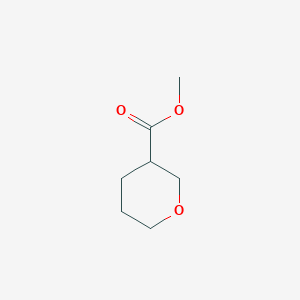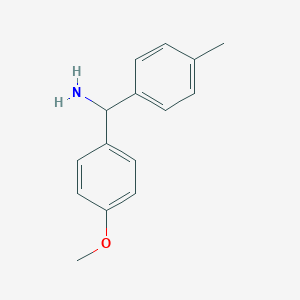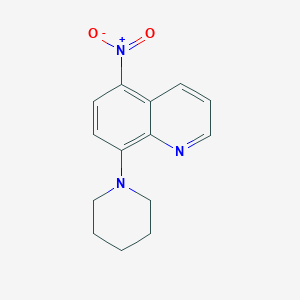
Pro-Pro-Pro
Overview
Description
Pro-Pro-Pro is a tripeptide composed of three proline amino acids linked together. Proline is a unique amino acid due to its cyclic structure, which imparts distinct conformational properties to peptides and proteins. The tripeptide this compound is of interest in various fields of research due to its structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Pro-Pro can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the following steps:
Attachment of the first proline: The first proline is attached to a solid resin support through its carboxyl group.
Deprotection: The protecting group on the amino group of the first proline is removed.
Coupling of the second proline: The second proline is coupled to the first proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting group on the amino group of the second proline is removed.
Coupling of the third proline: The third proline is coupled to the second proline using a similar coupling reagent.
Cleavage and purification: The tripeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale, cost, and purity requirements. Industrial production often employs automated peptide synthesizers to increase efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Pro-Pro-Pro can undergo various chemical reactions, including:
Oxidation: The proline residues in this compound can be oxidized to form hydroxyproline, which is important in collagen stability.
Reduction: Reduction reactions can be used to modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used to introduce new functional groups.
Major Products Formed
Hydroxyproline: Formed through oxidation of proline residues.
Modified peptides: Resulting from substitution reactions that introduce new functional groups.
Scientific Research Applications
Pro-Pro-Pro has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and conformational properties.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for potential therapeutic applications, such as in collagen-related disorders.
Industry: Utilized in the development of biomaterials and peptide-based drugs.
Mechanism of Action
The mechanism of action of Pro-Pro-Pro involves its interaction with biological molecules and systems. The cyclic structure of proline residues imparts rigidity to the peptide, influencing its binding to receptors and enzymes. This compound can modulate protein-protein interactions and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pro-Pro-Gly: A tripeptide with glycine instead of the third proline, often studied for its role in collagen structure.
Pro-Gly-Pro: Another tripeptide with glycine in the middle position, relevant in collagen stability.
Uniqueness of Pro-Pro-Pro
This compound is unique due to the presence of three consecutive proline residues, which confer distinct conformational properties. This tripeptide is particularly useful in studying the effects of proline-rich sequences on peptide and protein structure and function.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPYBFMIGDIDX-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)






![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)
